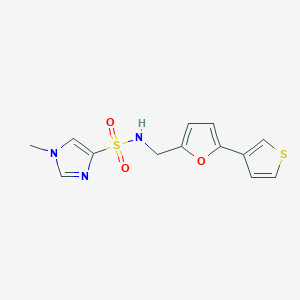

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c1-16-7-13(14-9-16)21(17,18)15-6-11-2-3-12(19-11)10-4-5-20-8-10/h2-5,7-9,15H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETFVQXJKUZRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes:

-

Formation of the Imidazole Ring:

- Starting with a precursor such as 1-methylimidazole, the sulfonamide group is introduced using sulfonyl chloride under basic conditions.

- Reaction conditions: Typically, a base like triethylamine is used in an organic solvent such as dichloromethane at low temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

-

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Common reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Major products: Sulfoxides or sulfones.

-

Reduction: The sulfonamide group can be reduced to an amine.

- Common reagents: Reducing agents like lithium aluminum hydride.

- Major products: Corresponding amines.

-

Substitution: The hydrogen atoms on the heterocyclic rings can be substituted with various functional groups.

- Common reagents: Halogenating agents, alkylating agents.

- Major products: Substituted derivatives with different functional groups.

Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential applications in drug discovery due to its unique structure, which may interact with biological targets.

- Investigated for antimicrobial, antifungal, and anticancer properties.

Industry:

- Utilized in the development of new materials with specific electronic or photonic properties.

- Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in disease pathways, where the compound binds to active sites or allosteric sites, altering the function of the target protein.

Comparison with Similar Compounds

Research Findings and Limitations

- Pharmacological Potential: The sulfonamide group and thiophene-furan π-system suggest possible kinase or carbonic anhydrase inhibition, but experimental validation is needed.

- Contradictions: highlights dimethylamino-furan derivatives (e.g., ranitidine) with proven therapeutic use, whereas the target compound’s imidazole-thiophene combination lacks direct biological data.

Biological Activity

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₂S |

| Molecular Weight | 288.33 g/mol |

| CAS Number | 2034595-54-3 |

Antimicrobial Activity

Research indicates that compounds similar to 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and furan moieties have shown promising results against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating potent bactericidal effects. The compounds also inhibited biofilm formation significantly more than standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. In vitro assays have shown that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Research Findings

In a recent review, several pyrazole derivatives were reported to exhibit high COX-2 inhibitory activity with IC₅₀ values ranging from 0.02 to 0.04 μM. These findings suggest that the imidazole and sulfonamide functional groups contribute to anti-inflammatory effects, making them valuable in treating inflammatory diseases .

Cytotoxicity and Safety Profile

The safety profile of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is critical for its therapeutic application. Studies have indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety margin compared to standard hemolytic agents like Triton X-100 .

Cytotoxicity Assays

In cytotoxicity assays, derivatives showed IC₅₀ values greater than 60 μM, indicating low toxicity levels in mammalian cell lines. These results highlight the potential for therapeutic use without significant adverse effects .

Summary of Biological Activities

Scientific Research Applications

Antiviral Activity

Research indicates that imidazole derivatives, including 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide, exhibit promising antiviral properties. Studies have shown that imidazole compounds can inhibit the replication of various viruses, including HIV and dengue virus. For instance, related imidazole derivatives have demonstrated micromolar efficacy against yellow fever virus (YFV) and dengue virus (DENV), highlighting the potential of this compound class in antiviral drug design .

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases and certain proteases. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and hypertension. In vitro studies have shown that imidazole derivatives can effectively inhibit HIV protease, which is crucial for viral replication .

Anticancer Potential

There is emerging evidence suggesting that compounds with imidazole scaffolds possess anticancer properties. They may interfere with cancer cell proliferation by targeting specific signaling pathways or by inducing apoptosis in malignant cells. The unique structural features of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide may enhance its selectivity towards cancer cells compared to normal cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.